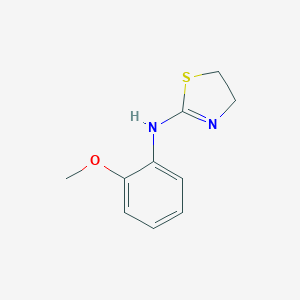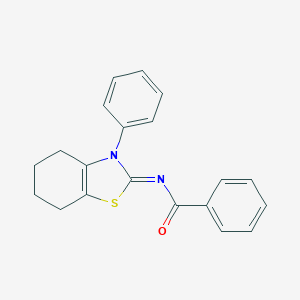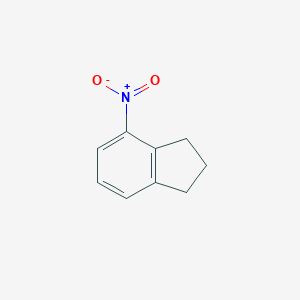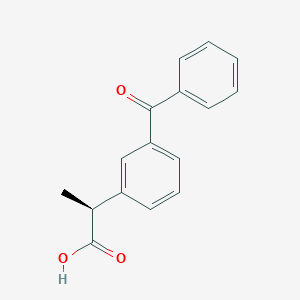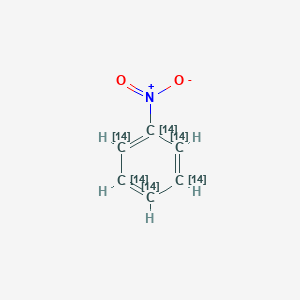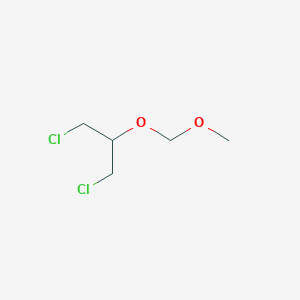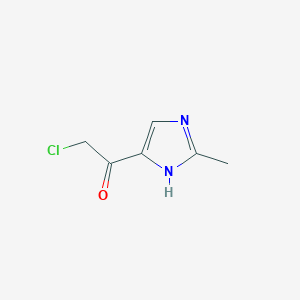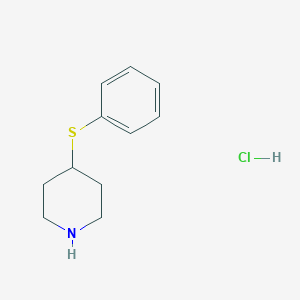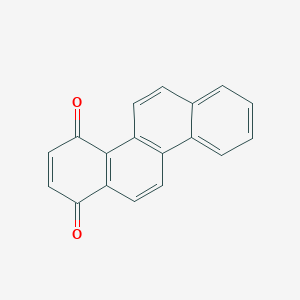
1,4-Chrysenequinone
概要
説明
1,4-Chrysenequinone, also known as Chrysene-1,4-dione, is a polycyclic aromatic quinone . It acts as an activator of the aryl hydrocarbon receptor (AhR) .
Molecular Structure Analysis
The molecular formula of 1,4-Chrysenequinone is C18H10O2 . It has a molecular weight of 258.27 . The structure is consistent with H-NMR .
Physical And Chemical Properties Analysis
1,4-Chrysenequinone is a solid substance . It has a solubility of 3.33 mg/mL in DMSO (ultrasonic) . The storage conditions vary depending on the form and temperature. For instance, it can be stored as a powder at -20°C for 3 years and at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month . It has a density of 1.4±0.1 g/cm3 .
科学的研究の応用
Aryl Hydrocarbon Receptor Activation
1,4-Chrysenequinone (1,4-CQ) is known to be an activator of the aryl hydrocarbon receptor (Ahr), a cellular environmental sensor . This activation can have significant impacts on various biological processes.
Inflammatory Response Modulation
In a study, it was found that 1,4-CQ, when used in combination with lipopolysaccharide (LPS), a representative inflammatory activator, could induce significant pro-inflammatory responses in macrophages . This suggests that 1,4-CQ could be used to study inflammatory responses and potentially develop anti-inflammatory drugs.
Lupus-Like Condition Research
Interestingly, 1,4-CQ has been used in research related to lupus, an autoimmune disease. In a study, it was found that activation of Ahr by 1,4-CQ worsened the disease severity in FcgRIIb −/− mice, a genetic-prone lupus-like model . This suggests that 1,4-CQ could be used to study the pathogenesis of lupus and potentially develop new therapeutic strategies.
Macrophage Polarization
1,4-CQ has been found to influence macrophage polarization. In a study, it was found that treatment with 1,4-CQ increased the expression of CD-86, a biomarker of M1 macrophage polarization, in macrophages . This suggests that 1,4-CQ could be used to study macrophage polarization and potentially develop new strategies for modulating immune responses.
Cell Apoptosis
1,4-CQ has been found to induce cell apoptosis. In a study, it was found that treatment with 1,4-CQ increased the number of Annexin V-positive cells, indicating increased cell apoptosis . This suggests that 1,4-CQ could be used to study cell apoptosis and potentially develop new strategies for inducing apoptosis in cancer cells.
Chemical Synthesis
1,4-Chrysenequinone is used in chemical synthesis . Its unique chemical structure makes it a valuable compound in the synthesis of various complex organic molecules.
作用機序
Target of Action
The primary target of 1,4-Chrysenequinone is the Aryl Hydrocarbon Receptor (AhR) . AhR is a cytoplasmic receptor and transcription factor that is activated by binding to corresponding ligands . It plays a crucial role in the regulation of innate and adaptive immunity .
Mode of Action
1,4-Chrysenequinone acts as an activator of AhR . It shows significant AhR ligand activity, with concentration equivalent with 25% of TCDD max (ECTCDD25s) of 9.7 nM and 1.9 μM in yeast and mouse hepatoma cell systems, respectively . This interaction with AhR leads to the activation of various genes, thereby transmitting relevant information by binding to DNA .
Biochemical Pathways
The activation of AhR by 1,4-Chrysenequinone affects various biochemical pathways. AhR is known to regulate the transcriptional expression of genes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
The activation of AhR by 1,4-Chrysenequinone leads to significant changes at the molecular and cellular levels. It has been observed that 1,4-Chrysenequinone can lead to a more severe inflammatory response in certain conditions . For instance, it was used to produce a strong response in macrophages of FcgRIIb-/- mice, leading these mice to develop lupus-like features .
Safety and Hazards
When handling 1,4-Chrysenequinone, one should avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
特性
IUPAC Name |
chrysene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-16-9-10-17(20)18-14-6-5-11-3-1-2-4-12(11)13(14)7-8-15(16)18/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKIKBNUWJNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143571 | |
| Record name | 1,4-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Chrysenequinone | |
CAS RN |
100900-16-1 | |
| Record name | 1,4-Chrysenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,4-Chrysenequinone interact with its target and what are the downstream effects?
A1: 1,4-Chrysenequinone exhibits antiestrogenic activity by binding to the estrogen receptor-α (ERα) []. This binding interaction disrupts the normal function of ERα, potentially interfering with estrogen-regulated processes. Additionally, 1,4-Chrysenequinone can activate the aryl hydrocarbon receptor (AhR) [, , ], a cellular sensor for environmental pollutants. This activation leads to the induction of metabolizing enzymes, particularly those belonging to the CYP1 family [, ].
Q2: What is the structural characterization of 1,4-Chrysenequinone?
A2: 1,4-Chrysenequinone is a polycyclic aromatic quinone (PAQ) consisting of a chrysene backbone with two ketone groups at the 1 and 4 positions. Its molecular formula is C18H10O2 and its molecular weight is 258.27 g/mol []. While specific spectroscopic data isn't detailed in the provided abstracts, PAQs are generally characterized using techniques like UV-Vis spectroscopy, Infrared spectroscopy, and Mass Spectrometry.
Q3: What is known about the environmental impact and degradation of 1,4-Chrysenequinone?
A3: While specific details on the ecotoxicological effects of 1,4-Chrysenequinone aren't provided in the abstracts, research suggests that its presence in the environment is linked to photochemical processes []. Specifically, it can be generated through the photooxidation of chrysene, particularly in the presence of a smectite clay []. This process highlights a potential pathway for 1,4-Chrysenequinone formation and its subsequent introduction into ecosystems.
Q4: What analytical methods are commonly used to characterize and quantify 1,4-Chrysenequinone?
A4: Researchers utilize Gas Chromatography coupled with Mass Spectrometry (GC-MS) for both qualitative and quantitative analysis of 1,4-Chrysenequinone in environmental samples, such as particulate matter [, ]. This technique allows for the separation and identification of 1,4-Chrysenequinone from complex mixtures and provides information about its abundance.
Q5: How does the structure of 1,4-Chrysenequinone relate to its activity?
A5: Research indicates a structure-activity relationship for the estrogenic/antiestrogenic activities of PAQs like 1,4-Chrysenequinone []. Factors such as the length-to-breadth ratios of the molecule and the spatial arrangement of the carbonyl group appear to influence their interactions with the estrogen receptor. Specifically, 1,4-Chrysenequinone and 5,6-Chrysenequinone displayed the strongest antiestrogenic activities among the tested PAQs [].
Q6: What is the toxicological profile of 1,4-Chrysenequinone?
A6: Studies in a lupus-prone mouse model (FcgRIIb-/-) suggest that exposure to 1,4-Chrysenequinone can exacerbate lupus characteristics [, ]. This effect is attributed to the compound's ability to activate the AhR, leading to enhanced inflammatory responses in these mice []. While this research provides valuable insights, it's important to note that further studies are needed to fully elucidate the toxicological implications of 1,4-Chrysenequinone in various biological systems.
Q7: Has 1,4-Chrysenequinone been investigated in any in vitro or in vivo models?
A7: Yes, 1,4-Chrysenequinone has been investigated in both in vitro and in vivo settings. In vitro studies utilizing rat H4IIE cells demonstrated that 1,4-Chrysenequinone exhibits a strong potential to induce the expression of CYP1 family genes, similar to its parent PAH, dibenz[a,h]anthracene []. In vivo studies using a lupus-prone mouse model (FcgRIIb-/-) showed that administration of 1,4-Chrysenequinone worsened lupus severity, highlighting its potential to exacerbate autoimmune responses [, ]. These studies collectively underscore the biological activity of 1,4-Chrysenequinone and its relevance in understanding disease mechanisms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





